3-(diethoxymethyl)-4H-1,2,4-triazole
Overview
Description
3-(Diethoxymethyl)-4H-1,2,4-triazole is a heterocyclic compound containing a triazole ring substituted with a diethoxymethyl group. Triazoles are known for their diverse biological activities and have been extensively studied for their applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diethoxymethyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diethoxymethylamine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Diethoxymethyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler triazole compounds .
Scientific Research Applications
3-(Diethoxymethyl)-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(diethoxymethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, affecting their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another triazole derivative with similar biological activities but different substitution patterns.
1,2,4-Triazole: Similar core structure but different substituents, leading to variations in chemical reactivity and biological activity.
Uniqueness
3-(Diethoxymethyl)-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The diethoxymethyl group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications that other triazole derivatives may not be able to fulfill .
Biological Activity
3-(Diethoxymethyl)-4H-1,2,4-triazole is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, providing a comprehensive overview based on recent research findings, case studies, and relevant data tables.
- Molecular Formula : C8H14N4O2
- Molecular Weight : 186.22 g/mol
- CAS Number : 33824-15-6
The compound features a triazole ring which is known for its ability to participate in various biochemical interactions, making it a valuable scaffold in medicinal chemistry.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been shown to possess antibacterial and antifungal activities. A study highlighted that certain triazole derivatives were effective against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Compound | Bacterial Strain | Activity |
---|---|---|
This compound | S. aureus | Moderate |
This compound | E. coli | Moderate |
Anticancer Activity
The anticancer potential of triazole compounds has been widely studied. In vitro studies have indicated that some triazole derivatives exhibit cytotoxic effects on cancer cell lines. For example, compounds similar to this compound have shown promising results against leukemia cell lines with varying CC50 values .
Compound | Cell Line | CC50 (µM) |
---|---|---|
This compound | K562 (leukemia) | 13.6 ± 0.3 |
This compound | CCRF-SB (ALL) | 112 ± 19 |
The mechanism by which triazoles exert their biological effects often involves the inhibition of specific enzymes or pathways. For instance, some studies suggest that the antifungal activity of triazoles is due to their ability to inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes . Additionally, the antioxidant properties of certain derivatives contribute to their anticancer effects by reducing oxidative stress in cells.
Case Studies
- Ferroptosis Inhibition : A recent study identified novel triazole derivatives as potent inhibitors of ferroptosis—a regulated form of cell death associated with various diseases. Among these compounds was a derivative structurally similar to this compound which demonstrated significant inhibition of RSL3-induced ferroptosis in renal cancer cells .
- Anticancer Screening : In another study focusing on the cytotoxicity of various triazoles against cancer cell lines, compounds structurally related to this compound exhibited promising antiproliferative effects against aggressive leukemia forms .
Properties
IUPAC Name |
5-(diethoxymethyl)-1H-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c1-3-11-7(12-4-2)6-8-5-9-10-6/h5,7H,3-4H2,1-2H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVTYEAZFLNKPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=NC=NN1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.